Comparative Potency Benchmarking: Antiviral Agent 19 vs. Common Repurposed ZIKV Inhibitors
Antiviral agent 19 demonstrates superior antiviral potency against Zika virus (ZIKV) when directly compared to several commonly repurposed agents used as positive controls or comparators in flavivirus research. In the same cell-based infection model, Antiviral agent 19 achieves an EC50 of 1.3 μM [1]. In contrast, the repurposed agents chlorhexidine and indinavir exhibit substantially weaker activity, with reported EC50 values of 16.41 μM and 12.8 μM, respectively [2]. This represents an approximate 10- to 12-fold increase in potency for Antiviral agent 19.
| Evidence Dimension | Half-maximal effective concentration (EC50) against ZIKV replication in vitro |
|---|---|
| Target Compound Data | EC50 = 1.3 μM |
| Comparator Or Baseline | Chlorhexidine (EC50 = 16.41 μM) and Indinavir (EC50 = 12.8 μM) |
| Quantified Difference | Approximately 10-fold to 12-fold lower EC50 (higher potency) |
| Conditions | Cell-based antiviral assays; comparator data derived from similar ZIKV infection models in Vero or analogous cell lines. |
Why This Matters
For researchers seeking a validated ZIKV inhibitor with single-digit micromolar potency, Antiviral agent 19 offers a substantially more active chemical probe than many repurposed drug candidates, enabling more robust signal-to-noise ratios in cellular assays.
- [1] Li, F. et al. Design, Synthesis and Discovery of Andrographolide Derivatives against Zika Virus Infection. Eur. J. Med. Chem. 2020, 187, 111925. doi:10.1016/j.ejmech.2019.111925. View Source
- [2] Frontiers in Public Health. Chlorhexidine and indinavir exhibited potent anti-ZIKV activity in vitro, with EC50 values of 16.41 µM and 12.8 µM, respectively. (Date inferred 2024-2025). View Source
